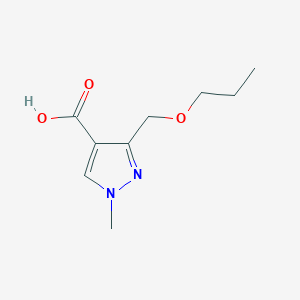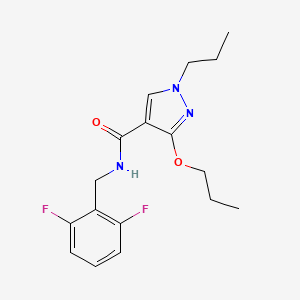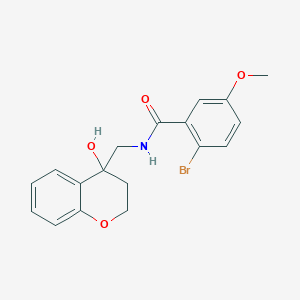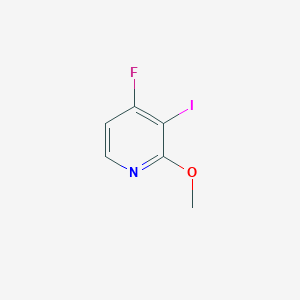![molecular formula C16H16F3N3 B2877776 N'-isopropyl-N-[3-(trifluoromethyl)phenyl]-4-pyridinecarboximidamide CAS No. 338760-70-6](/img/structure/B2877776.png)
N'-isopropyl-N-[3-(trifluoromethyl)phenyl]-4-pyridinecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients, has been a topic of interest in recent years . The trifluoromethyl group is strongly electron-withdrawing, which can provide many advantages such as novel biological activity, lower toxicity, and advanced systemic and/or good selectivity .Chemical Reactions Analysis
Trifluoromethyl probes are a preferred form of NMR tag for 19F NMR studies of proteins, given their three-fold (or more) amplification in the signal-to-noise ratio resulting from three equivalent nuclei and the fact that fast methyl rotation further averages the chemical shift anisotropy (CSA) .科学的研究の応用
Agrochemicals
TFMP derivatives have been widely used in the agrochemical industry . They are key structural motifs in active ingredients that protect crops from pests . The introduction of the TFMP moiety into agrochemical compounds has led to the development of more than 20 new TFMP-containing agrochemicals with ISO common names . The unique properties of the fluorine atom combined with the pyridine ring contribute to the biological activity of these compounds, making them effective in crop protection.
Pharmaceutical Industry
In the pharmaceutical sector , several TFMP derivatives have been approved for market use. These compounds are part of both pharmaceutical and veterinary products . The TFMP derivatives are undergoing clinical trials, indicating their potential in developing new medications. Their distinctive properties due to the fluorine content are believed to enhance biological activity and physical properties of the drugs .
Antimicrobial Agents
Research has shown that TFMP derivatives can be potent growth inhibitors of drug-resistant bacteria . Novel pyrazole derivatives containing the TFMP structure have been synthesized and found to be effective against MRSA and other resistant strains. These compounds offer a promising avenue for the development of new antibiotics to combat the growing issue of antibiotic resistance .
Synthesis of Intermediates
TFMP derivatives are used as intermediates in the synthesis of various compounds. For instance, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) is a highly demanded chemical intermediate for several crop-protection products . The methods of synthesizing such intermediates are crucial for the production of a wide range of TFMP-based products.
Development of Functional Materials
The unique characteristics of TFMP derivatives make them suitable for the development of functional materials . These materials have applications in various fields, including electronics and material science, where the properties of fluorine atoms can be exploited to enhance performance .
Vapor-Phase Reactions
TFMP derivatives play a role in vapor-phase reactions due to their physicochemical properties. These reactions are significant in the chemical industry for the production of various compounds, and TFMP derivatives can be key components in these processes .
将来の方向性
The future directions of research involving “N’-isopropyl-N-[3-(trifluoromethyl)phenyl]-4-pyridinecarboximidamide” and similar compounds are promising. The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety are expected to lead to many novel applications in the future .
作用機序
Target of Action
Compounds with a trifluoromethyl group have been found to play an increasingly important role in pharmaceuticals, agrochemicals, and materials . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to the biological activities of these compounds .
Mode of Action
The trifluoromethylation of carbon-centered radical intermediates is a common mechanism for compounds with a trifluoromethyl group . This process could potentially influence the interaction of the compound with its targets.
Biochemical Pathways
The trifluoromethyl group’s influence on pharmaceuticals and agrochemicals suggests that it may interact with various biochemical pathways .
Result of Action
The trifluoromethyl group’s impact on pharmaceuticals and agrochemicals suggests that it may have significant molecular and cellular effects .
特性
IUPAC Name |
N'-propan-2-yl-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3/c1-11(2)21-15(12-6-8-20-9-7-12)22-14-5-3-4-13(10-14)16(17,18)19/h3-11H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBVLOLKOWPFFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N=C(C1=CC=NC=C1)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-isopropyl-N-[3-(trifluoromethyl)phenyl]-4-pyridinecarboximidamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(Pyrrolidin-3-yl)methyl]imidazolidin-2-one](/img/structure/B2877698.png)
![ethyl (3E)-3-cyano-2-oxo-4-{[4-(trifluoromethyl)phenyl]amino}but-3-enoate](/img/structure/B2877700.png)
![N-[(4-fluorophenyl)methyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2877704.png)
![1-allyl-4-(1-(2-(4-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2877706.png)
![ethyl (2E)-2-cyano-3-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]amino}prop-2-enoate](/img/structure/B2877707.png)


![(Z)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(3-methoxyphenyl)acrylamide](/img/structure/B2877710.png)
![5-((4-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2877713.png)
![2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]-N-(4-methylbenzyl)[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2877715.png)
